molecular formula C17H14NNa2O5P B1604775 Naphthol AS phosphate disodium salt CAS No. 69815-54-9

Naphthol AS phosphate disodium salt

Cat. No.: B1604775
CAS No.: 69815-54-9
M. Wt: 389.25 g/mol
InChI Key: ZITABPAGDFOFFB-UHFFFAOYSA-N
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Description

Naphthol AS phosphate disodium salt is a chemical compound with the molecular formula C17H12NO5PNa2This compound is widely used in various scientific fields due to its unique chemical properties and reactivity .

Scientific Research Applications

Naphthol AS phosphate disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a substrate in various chemical reactions.

    Biology: Employed in histochemical staining techniques to demonstrate acid and alkaline phosphatase activities.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

    Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.

Safety and Hazards

The safety information available indicates that this compound is classified as a combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary targets of Naphthol AS phosphate disodium salt are alkaline and acid phosphatases . These enzymes play a crucial role in a variety of biological processes, including energy metabolism and signal transduction.

Mode of Action

This compound interacts with its targets by serving as a substrate for the phosphatase enzymes . The compound is hydrolyzed by these enzymes, leading to the release of naphthol AS .

Biochemical Pathways

The hydrolysis of this compound by phosphatase enzymes is a key step in the biochemical pathways that these enzymes are involved in. The released naphthol AS can then interact with various diazonium salts to produce an azo-dye . This reaction is used to reflect various levels of enzyme activities .

Pharmacokinetics

Its solubility in ethanol and water suggests that it may have good bioavailability.

Result of Action

The hydrolysis of this compound by phosphatase enzymes results in the production of a colored precipitate . This allows for the visualization of enzyme activity within cells or tissue sections . The color intensity of the precipitate can be used to quantify the level of enzyme activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of the substrate and the diazonium salt can affect the amount of azo-dye produced in the reactions for both phosphatases . Additionally, the presence of lipoproteins can affect the shape of extinction curves of azo-dyes produced in the reaction .

Biochemical Analysis

Biochemical Properties

Naphthol AS phosphate disodium salt plays a significant role in biochemical reactions, particularly as a substrate for the histochemical demonstration of acid and alkaline phosphatase activities . It interacts with these enzymes, allowing for the production of a colored product that can be detected spectrophotometrically . This makes it a valuable tool for monitoring enzyme activity in biological samples .

Cellular Effects

The effects of this compound on cells are primarily related to its role in enzyme activity. By serving as a substrate for alkaline and acid phosphatases, it can influence cellular processes such as signal transduction, gene expression, and cellular metabolism . The compound’s interactions with these enzymes can reflect various levels of enzyme activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with enzymes. When used as a substrate in enzymatic reactions, it can be hydrolyzed by alkaline phosphatase, forming a colored product that can be detected spectrophotometrically . This process allows for the effective capturing of the released Naphthol AS in the reaction for alkaline phosphatase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, increasing the substrate concentration can lead to more azo-dye being produced in the reactions for both phosphatases

Metabolic Pathways

This compound is involved in the metabolic pathways related to alkaline and acid phosphatases It interacts with these enzymes as a substrate, influencing metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthol AS phosphate disodium salt typically involves the reaction of 2-naphthalenecarboxamide with phenyl isocyanate to form N-phenyl-2-naphthalenecarboxamide. This intermediate is then reacted with phosphorus oxychloride (POCl3) to introduce the phosphonooxy group, followed by neutralization with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Naphthol AS phosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Naphthol AS-BI phosphate disodium salt
  • Naphthol AS-MX phosphate disodium salt
  • Naphthol AS-D chloroacetate

Uniqueness

Naphthol AS phosphate disodium salt is unique due to its specific structural features, which confer distinct reactivity and applications. Its ability to act as a substrate for both acid and alkaline phosphatases makes it particularly valuable in biochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-, disodium salt involves the reaction of N-phenyl-3-(phosphonooxy)aniline with 2-naphthalenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with disodium carbonate to form the disodium salt of the final product.", "Starting Materials": [ "N-phenyl-3-(phosphonooxy)aniline", "2-naphthalenecarboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "disodium carbonate" ], "Reaction": [ "Step 1: N-phenyl-3-(phosphonooxy)aniline is reacted with 2-naphthalenecarboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with disodium carbonate to form the disodium salt of 2-Naphthalenecarboxamide, N-phenyl-3-(phosphonooxy)-." ] }

CAS No.

69815-54-9

Molecular Formula

C17H14NNa2O5P

Molecular Weight

389.25 g/mol

IUPAC Name

disodium;[3-(phenylcarbamoyl)naphthalen-2-yl] phosphate

InChI

InChI=1S/C17H14NO5P.2Na/c19-17(18-14-8-2-1-3-9-14)15-10-12-6-4-5-7-13(12)11-16(15)23-24(20,21)22;;/h1-11H,(H,18,19)(H2,20,21,22);;

InChI Key

ZITABPAGDFOFFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)(O)O.[Na].[Na]

69815-54-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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